Ethyl 7-(furan-2-yl)-2,5-dioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate
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Overview
Description
ETHYL 7-(2-FURYL)-2,5-DIOXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 7-(2-FURYL)-2,5-DIOXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of a furan derivative with a trimethoxyphenyl compound, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to enhance the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 7-(2-FURYL)-2,5-DIOXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions include various quinoline and furan derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used .
Scientific Research Applications
ETHYL 7-(2-FURYL)-2,5-DIOXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of ETHYL 7-(2-FURYL)-2,5-DIOXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline and furan derivatives, such as:
Quinoxaline derivatives: Known for their antimicrobial and anticancer properties.
Furan derivatives: Used in various organic synthesis reactions and as intermediates in the production of pharmaceuticals.
Uniqueness
ETHYL 7-(2-FURYL)-2,5-DIOXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE is unique due to its combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C25H27NO8 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
ethyl 7-(furan-2-yl)-2,5-dioxo-4-(3,4,5-trimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-6-carboxylate |
InChI |
InChI=1S/C25H27NO8/c1-5-33-25(29)22-15(17-7-6-8-34-17)11-16-21(23(22)28)14(12-20(27)26-16)13-9-18(30-2)24(32-4)19(10-13)31-3/h6-10,14-15,22H,5,11-12H2,1-4H3,(H,26,27) |
InChI Key |
MUJXGMWARSVMMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CO4 |
Origin of Product |
United States |
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